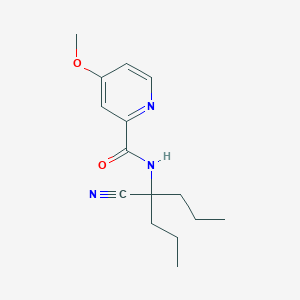
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, also known as MDPTB, is a unique molecule with potential implications in various fields of research and industry. It is a white solid and should be stored in an inert atmosphere, preferably under -20°C .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The literature data analysis shows that these compounds possess diverse biological activities .Molecular Structure Analysis
The molecular formula of this compound is C12H11NO4S. The InChI code is 1S/C11H9NO4S/c13-9-5-8 (10 (14)12-9)17-7-4-2-1-3-6 (7)11 (15)16/h1-4,8H,5H2, (H,15,16) (H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 265.28.Aplicaciones Científicas De Investigación
Synthesis and Material Development
One application of derivatives similar to "2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is in the synthesis of coordination polymers and organometallic complexes. For instance, aromatic carboxylic acids have been utilized to assemble lanthanide-based coordination polymers, which exhibit interesting photophysical properties. These materials are characterized by their luminescence efficiencies and potential applications in light-harvesting and sensing technologies (Sivakumar et al., 2011). Similarly, organotin(IV) complexes have been synthesized and analyzed for their biological applications, highlighting the versatility of carboxylic acid derivatives in creating compounds with potential antimicrobial properties (Shahid et al., 2005).
Catalysis and Sensing
The structural modification of benzoic acid derivatives plays a crucial role in the development of catalysts and sensors. For example, metal-organic frameworks (MOFs) synthesized from benzoic acid derivatives have shown significant promise in gas adsorption, highlighting their potential utility in environmental monitoring and gas storage applications (Liu et al., 2018). Additionally, coordination polymers with benzoic acid moieties have been explored for their photocatalytic activities, particularly in the degradation of organic dyes, offering pathways for water purification and environmental remediation (Qin et al., 2017).
Antimicrobial Activities
The synthesis and characterization of complexes derived from benzoic acid and its analogs have been extensively researched for their antimicrobial properties. Studies have shown that these compounds exhibit considerable activity against various bacterial strains, suggesting their applicability in developing new antimicrobial agents (Mishra et al., 2019). This opens up avenues for the use of such compounds in pharmaceuticals and material science, where antimicrobial properties are crucial.
Propiedades
IUPAC Name |
2-(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-10(14)6-9(11(13)15)18-8-5-3-2-4-7(8)12(16)17/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVTEUNKZJKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)




![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)
